molecular formula C8H7ClF3N B6255323 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine CAS No. 1393531-62-8

2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B6255323
CAS RN: 1393531-62-8
M. Wt: 209.6
InChI Key:
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Description

“2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 195.57 . It is a yellow to brown liquid . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

“2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is a yellow to brown liquid . It is stored in a refrigerator and shipped at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine involves the chlorination of 2-methyl-6-(trifluoromethyl)pyridine followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2-methyl-6-(trifluoromethyl)pyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of 2-methyl-6-(trifluoromethyl)pyridine using chlorine gas in the presence of hydrochloric acid as a catalyst to yield 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine.", "Step 2: Separation of the product by extraction with diethyl ether.", "Step 3: Reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with formaldehyde in the presence of sodium hydroxide as a base to yield 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine.", "Step 4: Purification of the product by recrystallization or column chromatography." ] }

CAS RN

1393531-62-8

Product Name

2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine

Molecular Formula

C8H7ClF3N

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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